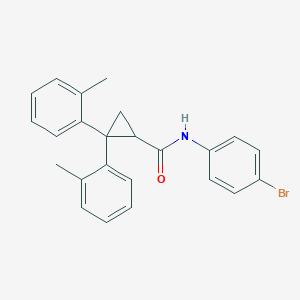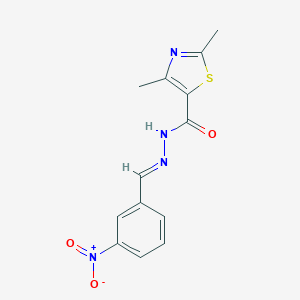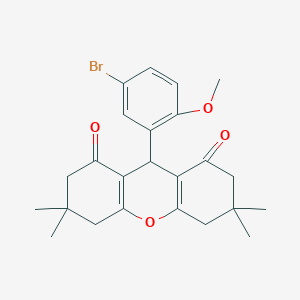![molecular formula C31H25ClN4O3S B392605 ethyl 4-(4-chlorophenyl)-4'-(4-methoxyphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate](/img/structure/B392605.png)
ethyl 4-(4-chlorophenyl)-4'-(4-methoxyphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound features a phthalazine core fused with a thiadiazole ring, and it is substituted with various aromatic groups, including chlorophenyl, methoxyphenyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the phthalazine core: This step involves the cyclization of appropriate precursors to form the phthalazine ring.
Introduction of the thiadiazole ring: The thiadiazole ring is introduced through a cyclization reaction involving sulfur and nitrogen-containing reagents.
Substitution reactions: The aromatic substituents (chlorophenyl, methoxyphenyl, and phenyl groups) are introduced through electrophilic aromatic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functional groups, resulting in the formation of amines or other reduced products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA intercalation: Binding to DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-carboxylate: Lacks the ethyl ester group, which may affect its solubility and reactivity.
4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which may influence its biological activity.
4-(4-chlorophenyl)-3’-(4-methoxyphenyl)-2-phenyl-2H,3’H-spiro[phthalazine-1,2’-[1,3,4]thiadiazole]-5’-amide: Contains an amide group instead of an ester, potentially altering its chemical properties and interactions.
Properties
Molecular Formula |
C31H25ClN4O3S |
|---|---|
Molecular Weight |
569.1g/mol |
IUPAC Name |
ethyl 4'-(4-chlorophenyl)-4-(4-methoxyphenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-carboxylate |
InChI |
InChI=1S/C31H25ClN4O3S/c1-3-39-30(37)29-34-36(24-17-19-25(38-2)20-18-24)31(40-29)27-12-8-7-11-26(27)28(21-13-15-22(32)16-14-21)33-35(31)23-9-5-4-6-10-23/h4-20H,3H2,1-2H3 |
InChI Key |
GCDUELREATUSCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)C3=CC=CC=C3C(=NN2C4=CC=CC=C4)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-bromophenyl)-10,10-dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B392522.png)
![N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methoxybenzamide](/img/structure/B392523.png)

![3-{[2-(4-methoxyphenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B392529.png)
![(5E)-1-(2-chlorophenyl)-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B392530.png)
![1-Benzyl-5-{[1-benzylindol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B392531.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-iodobenzohydrazide](/img/structure/B392532.png)

![Ethyl 6-methyl-4-{2-[2-oxo-2-(1-piperidinyl)ethoxy]-1-naphthyl}-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B392536.png)
![ETHYL 6-METHYL-4-{4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B392537.png)

![1-(2-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B392540.png)
![N-{4-hydroxy-3-[6-(methacryloylamino)-1,3-benzothiazol-2-yl]phenyl}-2-methylacrylamide](/img/structure/B392541.png)

